
(6-Methylpyridin-3-yl)methanol
Overview
Description
(6-Methylpyridin-3-yl)methanol (CAS: 34107-46-5), also known as 5-hydroxymethyl-2-methylpyridine, is a pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol. It features a hydroxymethyl group (-CH₂OH) at the 3-position and a methyl group (-CH₃) at the 6-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Methylpyridin-3-yl)methanol can be synthesized through the reduction of methyl 6-methylnicotinate. One common method involves the use of sodium borohydride as a reducing agent. The reaction is typically carried out in methanol at ambient temperature. The mixture is then quenched with water and concentrated to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of more efficient and scalable reducing agents, such as lithium triethylborohydride, can be employed to enhance yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. Key reagents and conditions include:
Notable Example :
In a patent synthesis, oxidation of a thiomethyl intermediate using H₂O₂ and H₂SO₄ at 95–100°C yielded sulfone derivatives critical for COX-2 inhibitor production .
Reduction Reactions
The compound can be reduced to pyridine derivatives or further functionalized:
- Sodium borohydride (NaBH₄) in methanol reduces ester precursors to the hydroxymethyl product (e.g., methyl 6-methylnicotinate → this compound) .
- Lithium aluminum hydride (LiAlH₄) in ether facilitates reductions with higher selectivity, as demonstrated in multi-step syntheses .
Industrial Application :
Large-scale reductions using LiAlH₄ in continuous flow reactors achieve >90% purity for pharmaceutical intermediates .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitutions:
Case Study :
Chlorination of 4-(methylthio)benzyl alcohol using HCl yields intermediates for COX-2 inhibitors .
Esterification
Reaction with acyl chlorides (e.g., acetyl chloride) produces esters under mild conditions (25–30°C, base catalyst) .
Etherification
Alkylation with alkyl halides (e.g., methyl iodide) forms ethers, useful in ligand design.
Ring Functionalization
The pyridine ring undergoes electrophilic substitution under controlled conditions:
- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position.
- Halogenation : Br₂ in acetic acid yields 5-bromo derivatives .
Industrial-Scale Reactions
A patented five-step process highlights its role in synthesizing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a COX-2 inhibitor precursor :
- Chlorination of 4-(methylthio)benzyl alcohol → benzyl chloride.
- Cyanide substitution → phenylacetonitrile.
- Condensation with 6-methylnicotinic ester.
- Hydrolysis/decarboxylation → acetylpyridine intermediate.
- Oxidation → final sulfone product (90% yield) .
Comparative Reactivity
The methyl group at the 6-position sterically hinders reactions at the 2- and 4-positions, directing substitutions to the 5-position .
Mechanistic Insights
- Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .
- Substitution : Follows an SN2 pathway for hydroxymethyl group transformations .
This compound’s versatility in oxidation, reduction, and substitution reactions makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and specialty materials. Industrial processes prioritize scalable methods with high yields, while academic studies focus on mechanistic details and novel derivatives .
Scientific Research Applications
Versatile Building Block
(6-Methylpyridin-3-yl)methanol serves as an intermediate in the synthesis of complex organic molecules, particularly heterocycles that contain nitrogen atoms. These heterocycles are crucial in medicinal chemistry for developing pharmaceuticals.
Pharmacological Potential
Research indicates that this compound may exhibit significant biological activities, particularly in pharmacology:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation, which could be beneficial for treating conditions such as arthritis.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a new antimicrobial agent.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : A recent study assessed its effects on human cancer cell lines, revealing that it inhibits cell proliferation, suggesting anticancer potential.
Development of New Materials
The combination of the pyridine ring and hydroxymethyl group in this compound opens avenues for designing materials with unique properties:
- Polymers : Its structural features can be utilized to create polymers with specific functionalities.
- Catalysts : Research is ongoing to explore its potential as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-Methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Pyridine methanol derivatives exhibit diverse properties based on substituent patterns. Below is a detailed comparison:
Structural and Functional Group Variations
Stability and Reactivity
Biological Activity
(6-Methylpyridin-3-yl)methanol, with the chemical formula CHNO, is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a hydroxymethyl group attached to a methyl-substituted pyridine ring, which influences its chemical reactivity and biological interactions.
Structural Characteristics
The unique structure of this compound facilitates various chemical reactions and biological interactions. The positioning of the hydroxymethyl group on the pyridine ring enhances its solubility and reactivity, making it a valuable scaffold for drug development. The compound's structural features can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 139.15 g/mol |
Functional Groups | Hydroxymethyl, Pyridine |
Chemical Class | Heterocyclic compound |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It acts as a ligand that can bind to metal ions or enzyme active sites, potentially modulating enzymatic activity and influencing biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Metal Ion Coordination : Its ability to bind metal ions can affect metalloprotein functions.
- Anti-inflammatory Activity : Some studies suggest that derivatives may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Properties : Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Pharmacological Applications : Its role as an intermediate in synthesizing pharmaceutical compounds highlights its importance in drug development, particularly for conditions related to cellular proliferation and inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- A study examining the synthesis of various pyridine derivatives highlighted the potential of this compound as a scaffold for developing compounds with enhanced biological activity against cancer cells .
- Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the pyridine ring could enhance their therapeutic efficacy against inflammatory diseases.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (6-Methylpyridin-3-yl)methanol, and how can its purity be optimized?
this compound is synthesized via cross-Ullmann coupling using 6-methylpyridin-3-yl trifluoromethanesulfonate and halogenated substrates (e.g., 8-bromocaffeine or 6-chloroimidazo[1,2-a]pyridine). Key steps include:
- Reaction conditions: 60°C for 24 h with a palladium-based catalyst system.
- Purification: Flash chromatography (silica gel, methanol/dichloromethane gradients) yields products with 63–69% purity .
- Optimization: Adjusting solvent polarity and catalyst loading can enhance yield.
Q. How is this compound characterized structurally and functionally?
Characterization involves:
- NMR spectroscopy : and NMR identify methyl group signals (e.g., δ 2.65 ppm for methyl in purine derivatives) and aromatic protons .
- HRMS/IR : Confirm molecular weight (e.g., [M+H] at m/z 286.1299) and functional groups (e.g., C=O stretches at 1700 cm) .
- Melting point : Ranges from 150–152°C for crystalline derivatives .
Q. What purification strategies are effective for isolating this compound derivatives?
- Flash chromatography : Silica gel with methanol/dichloromethane gradients (1:100 to 1:10) resolves polar impurities .
- Recrystallization : Suitable for derivatives with high melting points (e.g., purine analogs) .
Q. What are the primary research applications of this compound?
- Pharmaceutical intermediates : Used to synthesize purine derivatives (e.g., 1,3,7-trimethyl-8-(6-methylpyridin-3-yl)-3,7-dihydro-1H-purine-2,6-dione), which show potential in drug discovery .
- Ligand synthesis : Serves as a building block for heterocyclic compounds in catalytic systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?
- Catalyst screening : Test palladium/copper systems with varying ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
- Temperature modulation : Increase to 80–100°C for sluggish reactions, but monitor for decomposition.
- Substrate pre-activation : Use trifluoromethanesulfonate leaving groups for higher reactivity .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 63% vs. 69%)?
- Mechanistic studies : Probe substrate electronic effects (e.g., electron-withdrawing groups on pyridine reduce reactivity).
- Reproducibility checks : Standardize solvent dryness, catalyst batch, and reaction monitoring (TLC/HPLC).
- Computational modeling : Predict steric/electronic barriers using DFT calculations .
Q. What role does the methyl group play in the reactivity of this compound?
- Steric effects : The 6-methyl group may hinder nucleophilic attack at the pyridine ring, directing reactivity to the methanol moiety.
- Electronic effects : Methyl’s electron-donating nature increases pyridine ring electron density, favoring electrophilic substitutions. Comparative studies with halogenated analogs (e.g., 6-chloro derivatives) are recommended .
Q. What stability considerations are critical for storing this compound?
- Storage : Keep under inert atmosphere (N) at –20°C to prevent oxidation of the alcohol group.
- Handling : Use anhydrous solvents to avoid hydrolysis. Stability data for analogs suggest >6-month shelf life under these conditions .
Q. How can mechanistic pathways of this compound-involved reactions be elucidated?
- Isotopic labeling : Introduce or at the methyl or methanol group to track bond formation/cleavage.
- Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps.
- Cross-over experiments : Test for radical or ionic pathways using trapping agents (e.g., TEMPO) .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJOWDAAZEMCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459327 | |
Record name | (6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34107-46-5 | |
Record name | (6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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